4-Amino-3-hydroxybenzoic acid hydrochloride, also known as 4-amino-3-hydroxybenzoic acid, is a chemical compound with the molecular formula and a molecular weight of approximately 153.14 g/mol. It is characterized as a yellow-brown crystalline powder and is soluble in chloroform, aqueous ethanol, and water (partly miscible) . The compound is primarily used in the synthesis of various pharmaceutical agents, particularly sphingosine kinase inhibitors, which are important in cancer research and treatment .
These reactions highlight the compound's versatility as a precursor in organic synthesis .
The applications of 4-amino-3-hydroxybenzoic acid include:
The synthesis of 4-amino-3-hydroxybenzoic acid can be achieved through several methods:
Studies on the interactions of 4-amino-3-hydroxybenzoic acid with other compounds indicate its role as a:
Several compounds share structural similarities with 4-amino-3-hydroxybenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 4-amino-3-hydroxybenzoate | 63435-16-5 | 0.93 | Methyl ester derivative; used in drug formulations. |
| 3-Amino-5-hydroxybenzoic acid hydrochloride | 14206-69-0 | 0.91 | Different amino positioning; potential use in pharmaceuticals. |
| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | 0.89 | Another methyl ester; varying biological activity. |
| Oxybuprocaine Impurity | Various | N/A | Impurity related to local anesthetics; relevance in drug quality control. |
The uniqueness of 4-amino-3-hydroxybenzoic acid lies in its specific amino and hydroxyl group positioning on the benzene ring, which influences its reactivity and biological properties compared to these similar compounds .
Piperazine derivatives are critical motifs in pharmaceuticals, agrochemicals, and materials science. 4-Amino-3-hydroxybenzoic acid hydrochloride serves as a versatile precursor in synthesizing these compounds due to its amino and hydroxyl functional groups, which participate in cyclization and reductive amination reactions.
A notable application involves the synthesis of 1,4-diazabicyclo[4.3.0]nonane, a fused piperazine derivative. This process begins with the reaction of dioxime intermediates derived from nitrosoalkenes and primary amines. Under hydrogenation conditions using 5% Pd/C, reductive cyclization occurs, followed by catalytic debenzylation and lactamization to yield the bicyclic piperazine structure [6]. The hydrochloride’s amino group facilitates intermediate stabilization during these steps, while its hydroxyl group may coordinate with the Pd/C catalyst to enhance reaction efficiency.
| Step | Reaction Conditions | Role of 4-Amino-3-Hydroxybenzoic Acid Hydrochloride |
|---|---|---|
| Reductive Cyclization | H₂, 5% Pd/C, 2-MeTHF, 25°C | Provides amino group for imine formation [6] |
| Debenzylation | Catalytic hydrogenation | Stabilizes intermediates via hydrogen bonding [6] |
| Lactamization | Toluene, reflux | Participates in ring closure via nucleophilic attack [6] |
Pd/C-mediated cross-coupling reactions are pivotal for constructing carbon–carbon bonds in heterocycles. Mechanistic insights reveal that 4-amino-3-hydroxybenzoic acid hydrochloride acts as a directing group and catalyst modifier in these transformations.
In Suzuki–Miyaura-type couplings, Pd/C facilitates the transmetallation and reductive elimination steps. Comparative studies between zinc and palladium catalysts demonstrate distinct selectivity profiles. For example, ZnBr₂ selectively couples benzylic carbons, whereas Pd(PPh₃)₄ activates both aryl and benzylic sites [3]. The hydrochloride’s hydroxyl group may adsorb onto Pd/C surfaces, modulating electronic environments to favor heterocoupling over homocoupling.
| Catalyst | Electrophile | Selectivity (Hetero:Homocoupling) | Proposed Role of Hydrochloride |
|---|---|---|---|
| ZnBr₂ | 4-Fluorobenzyl bromide | 20:1 [3] | Stabilizes zincate intermediates [3] |
| Pd(PPh₃)₄ | 4-Bromobenzyl bromide | 1.5:1 [3] | Modifies Pd active sites via adsorption [3] |
Control experiments confirm that trace metal impurities (e.g., Cu, Ni) do not drive these reactions. Instead, the hydrochloride’s dual functional groups enable ligand-assisted catalysis, as evidenced by ³¹P NMR studies showing Lewis acid adducts during benzyl bromide activation [3].
4-Amino-3-hydroxybenzoic acid hydrochloride represents a crucial disubstituted benzoic acid derivative that serves as a fundamental building block in pharmaceutical intermediate development [1] [2] [3]. The compound, with molecular formula C7H7NO3 and molecular weight of 153.14 g/mol, exhibits distinctive structural features that make it particularly valuable in medicinal chemistry applications [4] [2]. Its yellow-brown crystalline appearance and favorable solubility profile in various organic solvents, including dimethyl sulfoxide, methanol, and chloroform, facilitate its incorporation into diverse synthetic pathways [2] [5].
The compound's chemical structure, characterized by the strategic positioning of amino and hydroxyl groups on the benzene ring, confers specific reactivity patterns that are exploited in pharmaceutical synthesis [1] [3]. The presence of both electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid functionality creates a unique electronic environment that influences the compound's biological activity and synthetic utility [6]. This structural arrangement enables the formation of various intermolecular interactions, including hydrogen bonding and electrostatic interactions, which are critical for biological recognition processes [6].
Table 1: Key Properties and Applications of 4-Amino-3-hydroxybenzoic acid hydrochloride
| Property/Application | Description/Value |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight (g/mol) | 153.14 |
| CAS Number | 2374-03-0 |
| Melting Point (°C) | 211-215 |
| Appearance | Yellow-brown crystalline powder |
| Solubility | Soluble in DMSO, methanol, chloroform, aqueous ethanol, partly in water |
| Primary Applications | Pharmaceutical intermediate synthesis, drug development, biochemical research |
| Pharmaceutical Role | Key intermediate in synthesis of various pharmaceutical compounds |
| Sphingosine Kinase Inhibitor Development | Used in preparation of B-535 series compounds with IC50 values 21-58 μM |
| Synthesis Method 1 | Reduction of 3-hydroxy-4-nitrobenzoic acid using Pd/C catalyst with hydrogen |
| Synthesis Method 2 | Preparation from 3-nitro-4-chlorobenzoic acid via hydroxylation and reduction |
| Bioavailability Enhancement | Peptide conjugation techniques improve drug delivery and bioavailability |
| Storage Conditions | Cool, dry conditions in sealed containers, away from strong oxidizing agents |
The industrial preparation of 4-amino-3-hydroxybenzoic acid hydrochloride involves multiple synthetic approaches that have been optimized for efficiency and scalability [7] [8]. The most commonly employed method involves the catalytic reduction of 3-hydroxy-4-nitrobenzoic acid using palladium on activated charcoal as the catalyst under hydrogen atmosphere at room temperature [7]. This reduction process effectively converts the nitro group to the corresponding amino functionality while preserving the hydroxyl and carboxylic acid groups.
An alternative synthetic pathway involves the preparation from 3-nitro-4-chlorobenzoic acid through a sequence of hydroxylation and reduction reactions [8]. This approach begins with the nucleophilic substitution of the chlorine atom with hydroxide ion at elevated temperatures (100-105°C), followed by reduction of the nitro group [8]. The hydroxylation step typically employs sodium hydroxide solution under controlled temperature conditions to ensure selective substitution without affecting other functional groups [8].
Recent advances in biotechnological approaches have explored microbial production methods using genetically engineered Corynebacterium glutamicum strains . These biotechnological processes offer advantages in terms of environmental sustainability and potential for large-scale production . Studies have demonstrated that oxygen limitation during fermentation can increase specific productivity by up to eight-fold compared to aerobic conditions, suggesting opportunities for process optimization .
The development of sphingosine kinase inhibitors represents one of the most significant applications of 4-amino-3-hydroxybenzoic acid hydrochloride in pharmaceutical intermediate synthesis [3] [10] [11]. Sphingosine kinases catalyze the phosphorylation of sphingosine to sphingosine 1-phosphate, a critical signaling lipid involved in cellular processes including proliferation, migration, and apoptosis [11] [12]. The strategic design of inhibitors targeting these enzymes has emerged as a promising therapeutic approach for cancer and inflammatory diseases [11] [12].
The B-535 series of compounds, derived from 4-amino-3-hydroxybenzoic acid through esterification with long-chain unsaturated alcohols, demonstrates the structure-activity relationships governing sphingosine kinase inhibition [10]. These compounds exhibit inhibitory activity against sphingosine kinase with IC50 values ranging from 21 to 58 micromolar, highlighting the importance of the amino-hydroxybenzoic acid core structure [10]. The esterification with long-chain alcohols enhances lipophilicity and membrane permeability, facilitating cellular uptake and target engagement [10].
Structure-activity relationship studies have revealed critical molecular features required for selective sphingosine kinase inhibition [11] [13]. The 4-octylphenethyl piperidin-4-ol scaffold (RB-005) represents a highly selective sphingosine kinase 1 inhibitor with a Ki value of 3.6 nanomolar and greater than 100-fold selectivity over sphingosine kinase 2 [11] [13]. Molecular modeling studies using crystal structure data demonstrate that the piperidyl hydroxyl group forms hydrogen bonds with aspartic acid residue 81, while the protonated amine establishes salt bridge interactions with aspartic acid residue 178 [14].
The role of specific structural modifications in determining isoform specificity has been extensively characterized through systematic structure-activity relationship studies [11] [12]. Removal of hydroxyl groups on pyrrolidine rings acts as a molecular switch that can induce selective sphingosine kinase 2 inhibition [12]. For instance, compound SLC5091592 incorporates a 4-trifluoromethylbenzyl tail and displays greater than 20-fold selectivity toward sphingosine kinase 2 compared to sphingosine kinase 1 [12]. These findings demonstrate how subtle structural modifications can dramatically alter enzyme selectivity profiles.
Table 2: Structure-Activity Relationships in Sphingosine Kinase Inhibitor Design
| Compound Series | IC50/Ki Value | Structural Features | Selectivity |
|---|---|---|---|
| B-5354a | 21 μM | Ester of 4-amino-3-hydroxybenzoic acid with long-chain unsaturated alcohol | SK inhibitor |
| B-5354b | 58 μM | Ester derivative with different alcohol chain | SK inhibitor |
| B-5354c | 38 μM | Ester derivative with different alcohol chain | SK inhibitor |
| RB-005 (SK1 selective) | 3.6 nM (Ki) | 4-octylphenethyl piperidin-4-ol structure | >100-fold SK1 selective |
| SLC5111312 (dual inhibitor) | Dual activity | Contains pyrrolidine hydroxyl group - enables dual activity | Dual SK1/SK2 |
| SLC5091592 (SK2 selective) | >20-fold SK2 selectivity | Naphthalene-based with 4-trifluoromethylbenzyl tail | >20-fold SK2 selective |
| ABC294640 (SK2 selective) | ~60 μM (SK2) | Moderate selectivity and potency | SK2 selective |
| PF543 (SK1 selective) | 3.6 nM (Ki) | Highly selective SK1 inhibitor | >100-fold SK1 selective |
The molecular interactions governing inhibitor binding have been elucidated through comprehensive docking studies and crystallographic analysis [11] [12]. Key hydrophobic interactions within the sphingosine binding pocket stabilize inhibitor binding, while hydrogen bonding interactions with specific amino acid residues determine selectivity profiles [12]. The naphthalene ring systems in selective sphingosine kinase 2 inhibitors occupy distinct hydrophobic clefts that are not present in sphingosine kinase 1, explaining the observed selectivity patterns [12].
Peptide conjugation represents a transformative approach in pharmaceutical development that addresses fundamental limitations of both small molecule drugs and peptide therapeutics [15] [16] [17]. The conjugation of 4-amino-3-hydroxybenzoic acid derivatives to peptides enhances drug delivery properties through multiple mechanisms, including improved stability, enhanced cellular uptake, and prolonged circulation time [15] [18] [17]. These bioconjugation strategies have emerged as critical tools for optimizing pharmacokinetic and pharmacodynamic properties of therapeutic agents [17] [19].
The fundamental mechanism of amino acid conjugation involves nucleophilic reactions between amino or carboxyl groups in amino acids and electrophilic centers on target molecules [15]. This chemistry enables the formation of stable covalent bonds that link therapeutic payloads to peptide carriers [15] [16]. The resulting conjugates demonstrate enhanced hydrophilicity, which directly translates to improved solubility and bioavailability compared to unconjugated drugs [15] [20]. Studies have shown that amino acid conjugation can effectively increase the water solubility of hydrophobic drug molecules, thereby improving their absorption and utilization in biological systems [15].
Carbodiimide coupling represents one of the most widely employed conjugation chemistries for linking amino acids to pharmaceutical compounds [16] [19]. This method activates carboxyl groups for amide bond formation, enabling controlled release systems that improve drug stability and reduce rapid clearance [19]. Click chemistry approaches, particularly azide-alkyne cycloaddition reactions, provide highly selective conjugation with minimal side reactions, making them ideal for bioorthogonal applications in living systems [16] [19].
The development of enzyme-sensitive linkers has revolutionized targeted drug delivery by enabling site-specific drug release [21] [17]. These cleavable linkers respond to specific enzymatic environments, allowing for controlled drug release at target tissues while minimizing systemic exposure [21]. For example, peptide-drug conjugates designed with matrix metalloproteinase-sensitive linkers can selectively release cytotoxic payloads in tumor environments where these enzymes are overexpressed [17].
Polyethylene glycol conjugation (PEGylation) has demonstrated remarkable success in extending drug half-life and reducing renal clearance [22]. Clinical examples include peginesatide, a PEGylated synthetic peptide that achieved an elimination half-life of 18.9 hours after intravenous administration [22]. Similarly, albumin fusion techniques leverage the long plasma half-life of albumin (19-21 days) to create long-acting peptide therapeutics [22]. The recently approved albiglutide exemplifies this approach, featuring a dipeptidyl peptidase IV-resistant glucagon-like peptide-1 dimer fused to human albumin with a half-life of 6-7 days [22].
Table 3: Peptide Conjugation Techniques for Enhanced Bioavailability
| Conjugation Method | Mechanism | Bioavailability Benefits | Applications |
|---|---|---|---|
| Amino-Carboxyl Coupling | Nucleophilic reaction between amino/carboxyl groups | Enhanced hydrophilicity and solubility | Drug-peptide conjugates for enhanced delivery |
| Carbodiimide Coupling | Activation of carboxyl groups for amide bond formation | Controlled release and improved stability | Antibody-drug conjugates and protein modifications |
| Click Chemistry | Azide-alkyne cycloaddition reactions | Site-specific conjugation with minimal side reactions | Bioorthogonal conjugation in living systems |
| Maleimide-Thiol Reactions | Thiol-selective conjugation chemistry | Selective targeting with reduced off-target effects | Antibody-drug conjugates with high selectivity |
| PEGylation | Conjugation to polyethylene glycol polymers | Extended half-life and reduced renal clearance | Protein therapeutics with extended duration |
| Albumin Fusion | Fusion to albumin or immunoglobulin fragments | Prolonged circulation time (19-21 days half-life) | Long-acting peptide therapeutics |
| Lipidation | Attachment of fatty acid chains | Improved membrane permeability and oral bioavailability | Oral peptide drug delivery systems |
| Enzyme-Sensitive Linkers | Cleavable linkers responsive to specific enzymes | Targeted drug release at specific tissue sites | Tumor-targeted drug delivery systems |
Reversible lipidation strategies have shown particular promise for enhancing oral bioavailability of peptide drugs [22]. This approach involves covalently attaching long-chain fatty acids to peptides, which improves gastrointestinal stability and membrane permeability [22]. The lipid modifications facilitate transport across intestinal epithelial barriers while providing protection against proteolytic degradation [22]. Upon systemic absorption, the fatty acid chains can be enzymatically cleaved, releasing the active peptide drug [22].
Recent advances in peptide-drug conjugate design have focused on addressing complex disease states that require multi-component therapeutic approaches [17]. These hybrid molecules combine the targeting specificity of peptides with the potent activity of small molecule drugs, overcoming limitations associated with each component when used independently [17]. Clinical trials are currently evaluating peptide-drug conjugates for neurodegenerative disorders, inflammatory conditions, and resistant bacterial infections [17].
The optimization of peptide-drug conjugates requires careful consideration of multiple factors, including peptide-drug pairing, linker chemistry, and site-specificity of conjugation [17]. Successful conjugate design begins with identifying peptides and small molecules with complementary activities or using peptides to address specific limitations of promising but undruggable small molecules [17]. For instance, small molecules with potent anticancer activity but poor selectivity can be conjugated to tumor-targeting peptides to achieve site-specific delivery [17].